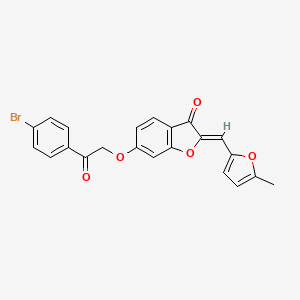![molecular formula C14H22N2O2 B2685044 tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS No. 522602-17-1](/img/structure/B2685044.png)
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of carbamate, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Wirkmechanismus
is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . The compound is part of the carbamate class of organic compounds, which are characterized by the presence of a carbamate group (-NHCOO). Carbamates are often used in the production of pharmaceuticals, pesticides, and other industrial chemicals due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: Industrial production methods for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate typically involve large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and CO2 capture agents can also be employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as primary amines.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is used in the synthesis of various organic compounds and as a protecting group for amines in organic synthesis . Biology : It serves as a biochemical reagent in life science research, particularly in the study of enzyme functions and protein interactions . Medicine : The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents . Industry : It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(3-aminopropyl)carbamate: Similar in structure but lacks the phenyl group.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Similar but with a different alkyl chain length.
N-Boc-1,3-propanediamine: Another carbamate derivative used in organic synthesis.
Uniqueness: : tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and a phenyl ring. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRVQJTBHIUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2684961.png)
![6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2684963.png)




![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2684972.png)
![2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2684973.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2684976.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)
![5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2684982.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2684984.png)
